molecular formula C9H9BrF4Si B14171612 (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane CAS No. 17048-07-6

(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane

Cat. No.: B14171612
CAS No.: 17048-07-6
M. Wt: 301.15 g/mol
InChI Key: DSGWTHXIPGTHRQ-UHFFFAOYSA-N
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Description

(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H9BrF4Si It is characterized by the presence of a bromine atom, four fluorine atoms, and a trimethylsilyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane typically involves the reaction of 2-bromo-3,4,5,6-tetrafluorophenyl lithium with trimethylsilyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Catalysts: Palladium catalysts are used for coupling reactions.

    Solvents: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl derivative of the original compound .

Mechanism of Action

The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the trimethylsilyl group can be selectively modified, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is unique due to the combination of its bromine, fluorine, and trimethylsilyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying complex chemical reactions .

Properties

CAS No.

17048-07-6

Molecular Formula

C9H9BrF4Si

Molecular Weight

301.15 g/mol

IUPAC Name

(2-bromo-3,4,5,6-tetrafluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H9BrF4Si/c1-15(2,3)9-4(10)5(11)6(12)7(13)8(9)14/h1-3H3

InChI Key

DSGWTHXIPGTHRQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1Br)F)F)F)F

Origin of Product

United States

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